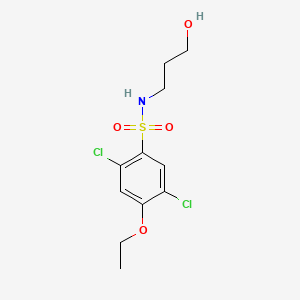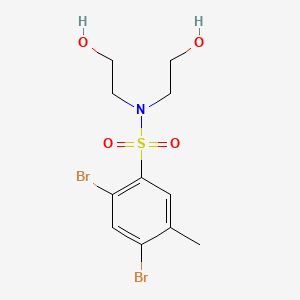
Solvent Orange 54
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Solvent Orange 54: is an organic dye known for its vibrant orange hue. It is commonly used in various industries, including textiles, plastics, and coatings, due to its excellent solubility in organic solvents and its stability under different conditions . The chemical name for this compound is Acid Orange 21, and it is also referred to as Orange II .
Preparation Methods
Synthetic Routes and Reaction Conditions: : Solvent Orange 54 can be synthesized through a series of chemical reactions involving aniline, 4-nitrophenol, and sulfur dioxide . The general synthetic route involves the nitration of aniline to form 4-nitroaniline, which is then reduced to 4-aminophenol. This intermediate is then diazotized and coupled with 2-naphthol to form the final product, this compound .
Industrial Production Methods: : In industrial settings, the production of this compound involves large-scale reactions under controlled conditions to ensure high yield and purity. The process typically includes steps such as nitration, reduction, diazotization, and coupling, followed by purification and drying .
Chemical Reactions Analysis
Types of Reactions: : Solvent Orange 54 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under strong acidic or basic conditions, leading to the formation of different oxidation products.
Reduction: Reduction of this compound can occur in the presence of reducing agents, resulting in the formation of colorless or differently colored compounds.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.
Major Products Formed
Oxidation: Various oxidation products depending on the conditions.
Reduction: Reduced forms of the dye, often colorless.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
Solvent Orange 54 has a wide range of applications in scientific research:
Chemistry: Used as a dye in various chemical reactions and processes, including the synthesis of other organic compounds.
Biology: Employed as a fluorescent marker for staining cells and tissues in biological research.
Medicine: Utilized in diagnostic assays and as a marker in medical imaging techniques.
Industry: Widely used in the textile, plastic, and coating industries for coloring products
Mechanism of Action
The mechanism of action of Solvent Orange 54 involves its interaction with the material being dyed. The dye molecules absorb specific wavelengths of light and reflect orange light, giving the material its characteristic color . The molecular targets and pathways involved in this process include the binding of dye molecules to the surface of the material, resulting in the absorption and reflection of light .
Comparison with Similar Compounds
Similar Compounds
- Solvent Orange 7
- Solvent Orange 16
- Solvent Orange 29
- Solvent Orange 45
Comparison: : Solvent Orange 54 is unique due to its excellent solubility in organic solvents and its stability under various conditions. Compared to similar compounds, it offers better light and heat fastness, making it more suitable for applications requiring high durability .
Properties
CAS No. |
12237-30-8 |
|---|---|
Molecular Formula |
C23H29N3O4 |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,3,6-Trimethylhexahydro-1H-cyclopenta[c][1,2]oxazole](/img/structure/B1171796.png)



